1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a chlorophenyl and a methyl-pyrazolyl moiety. Its unique structure imparts specific chemical and biological properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This intermediate is synthesized by reacting 1-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions.
Formation of 4-chlorophenylsulfonyl chloride: This intermediate is prepared by reacting 4-chlorophenylamine with chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and piperazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the sulfonyl groups .
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The sulfonyl groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the sulfonyl and pyrazole groups.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains the pyrazole and sulfonyl groups but lacks the piperazine and chlorophenyl moieties.
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl groups and the piperazine ring allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C14H17ClN4O4S2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C14H17ClN4O4S2/c1-17-11-14(10-16-17)25(22,23)19-8-6-18(7-9-19)24(20,21)13-4-2-12(15)3-5-13/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
QVFTZHFCAPNOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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